

Application Notes and Protocols for Ethanol Shock Induction of Jadomycin B Biosynthesis

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Compound of Interest

Compound Name: *Jadomycin B*

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This document provides a detailed protocol for the induction of **Jadomycin B** biosynthesis in *Streptomyces venezuelae* ISP5230 using an ethanol shock method. Jadomycins are a family of unique angucycline antibiotics with cytotoxic activities, produced by *Streptomyces venezuelae* ISP5230 under specific stress conditions.[1][2] In the absence of such stressors, the bacterium primarily produces chloramphenicol.[1] The protocol described herein is based on established methods that leverage ethanol-induced stress to trigger the expression of the "cryptic" **jadomycin** biosynthetic gene cluster.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful induction and production of **Jadomycin B**.

Parameter	Value	Reference
Microorganism	<i>Streptomyces venezuelae</i> ISP5230 (ATCC10712)	[1]
Growth Medium	Maltose Yeast Malt Extract (MYM)	[1]
Production Medium	D-galactose-L-isoleucine Medium (pH 7.5)	[3][4]
Ethanol Concentration	6% (v/v)	[3][4]
Time of Ethanol Shock	6 to 13 hours post-inoculation	[3][4]
Fermentation Period	48 hours post-inoculation	[3][4]
Quantification Wavelength	526 nm	[5]

Experimental Protocols

This section details the step-by-step methodology for the ethanol shock induction of **Jadomycin B** biosynthesis.

Strain Maintenance and Inoculum Preparation

- Strain Maintenance: *Streptomyces venezuelae* ISP5230 should be maintained on Maltose Yeast Malt Extract (MYM) agar plates.[1] The composition of MYM medium is 0.4% (w/v) maltose, 0.4% (w/v) yeast extract, and 1% (w/v) malt extract, with the pH adjusted to 7.0.[1] Spore solutions can be stored in 25% glycerol at -70°C for long-term preservation.[1]
- Inoculum Preparation:
 - Aseptically transfer a loopful of *S. venezuelae* from a mature MYM agar plate to a flask containing liquid MYM broth.[5]
 - Incubate the flask at 30°C with shaking for 24-48 hours, or until sufficient vegetative growth is achieved.[5]

Jadomycin B Production and Ethanol Shock

- **Production Medium:** Prepare the D-galactose-L-isoleucine production medium. The composition should be optimized for **Jadomycin B** production, with D-galactose as the primary carbon source and L-isoleucine as the nitrogen source.[3][4] The initial pH of the medium should be adjusted to 7.5.[3][4]
- **Inoculation:** Inoculate the production medium with the vegetative cells from the seed culture.
- **Ethanol Shock:** Between 6 and 13 hours post-inoculation, introduce 100% ethanol to the culture to a final concentration of 6% (v/v).[3][4] It is crucial to add the ethanol during this specific time window, as later addition (after 17 hours) results in little to no **Jadomycin B** production.[3]
- **Incubation:** Continue the incubation at 30°C with shaking. The highest titers of **Jadomycin B** are typically observed 48 hours after inoculation.[3][4]

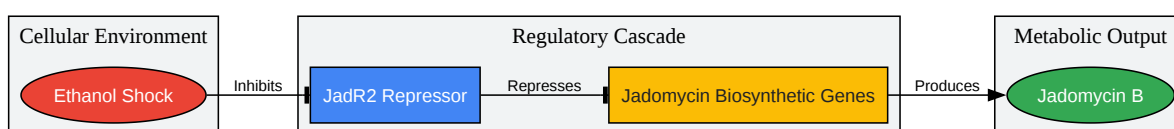
Extraction and Quantification of Jadomycin B

- **Extraction:**
 - Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
 - **Jadomycin B** can be extracted from the culture supernatant using a suitable organic solvent, such as ethyl acetate.
 - The organic phase containing **Jadomycin B** should be collected and the solvent evaporated under reduced pressure to obtain the crude product.
- **Quantification:**
 - The concentration of **Jadomycin B** can be determined spectrophotometrically by measuring the absorbance at 526 nm.[5]
 - For more precise quantification and analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1][6] While specific chromatographic conditions can vary, a reverse-phase C18 column with a suitable gradient of acetonitrile and water is a common starting point for the separation of natural products.

Visualizations

Signaling Pathway for Jadomycin B Induction

The biosynthesis of **Jadomycin B** is negatively regulated by the JadR2 repressor protein.[7][8] Under normal growth conditions, JadR2 binds to the promoter region of the **jadomycin biosynthetic genes**, preventing their transcription. Stress factors, such as ethanol shock, are believed to cause a conformational change in JadR2 or prevent its binding to the DNA, leading to the de-repression of the gene cluster and subsequent production of **Jadomycin B**. [7][8]

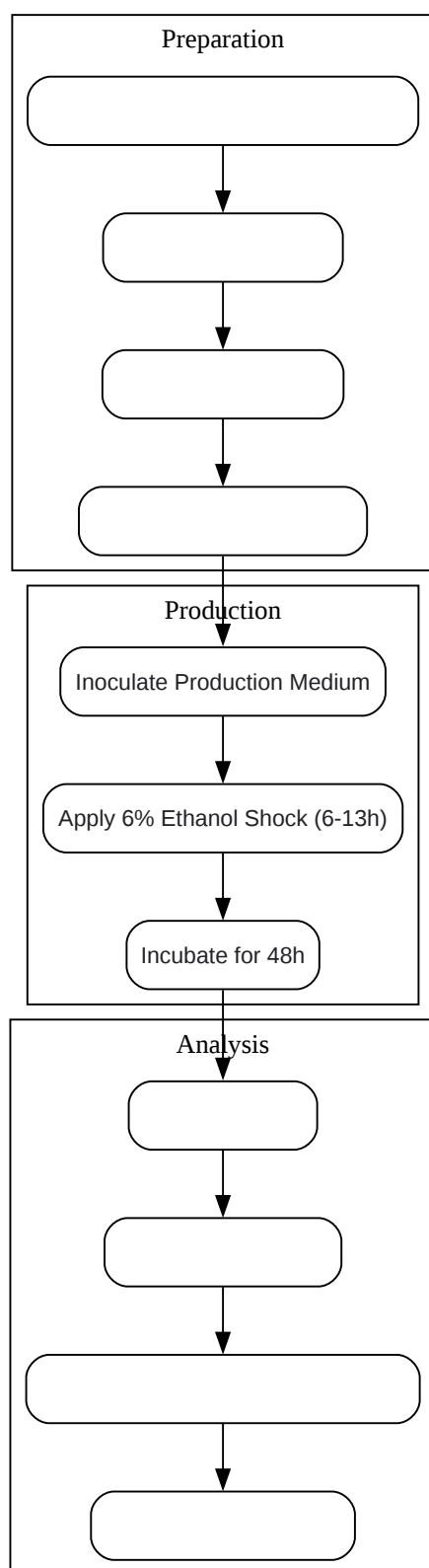


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Caption: Negative regulation of **Jadomycin B** biosynthesis by the JadR2 repressor.

Experimental Workflow for Jadomycin B Production

The following diagram outlines the complete experimental workflow from strain activation to the final analysis of **Jadomycin B**.



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Caption: Experimental workflow for **Jadomycin B** production.

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